molecular formula C7H12N4 B1461072 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1803583-06-3

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B1461072
CAS No.: 1803583-06-3
M. Wt: 152.2 g/mol
InChI Key: WZJUHVWPZFJERI-UHFFFAOYSA-N
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Description

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at the 1, 2, and 7 positions. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its medicinally privileged structure. The scaffold is aromatic, stable, and flat, making it an isostere of naphthalene. The pyrazole portion is electron-rich, while the pyridine portion is electron-deficient, giving the compound a polarized nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine can be achieved through the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in the presence of trifluoracetic acid (TFA) in anhydrous toluene. The reaction is typically refluxed for 5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antituberculotic activity is attributed to its binding to Pantothenate Synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine stands out due to its unique combination of electron-rich and electron-deficient regions, allowing for versatile chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h5H,2-3,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUHVWPZFJERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CNC2=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 2
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 3
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 4
Reactant of Route 4
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 5
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Reactant of Route 6
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine

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